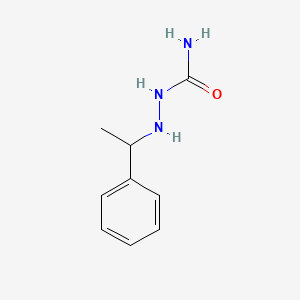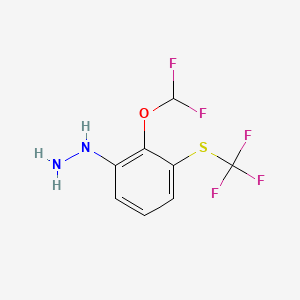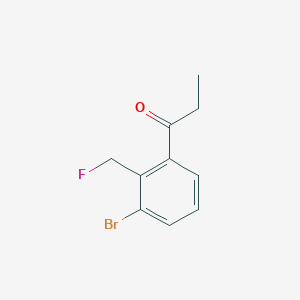
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO and a molar mass of 245.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluoromethyl group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one typically involves the bromination of 2-(fluoromethyl)phenylpropan-1-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the phenyl ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and various organic solvents.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound. The propanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Bromo-2-(trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can affect its reactivity and binding properties.
2-Bromo-1-(3-bromo-phenyl)propan-1-one: This compound has an additional bromine atom, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H10BrFO |
|---|---|
Molekulargewicht |
245.09 g/mol |
IUPAC-Name |
1-[3-bromo-2-(fluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrFO/c1-2-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
SFFQWWQJQPQKSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC=C1)Br)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



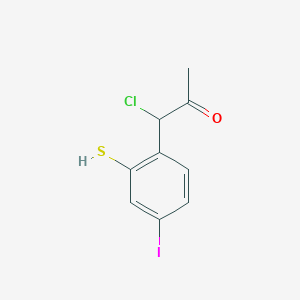
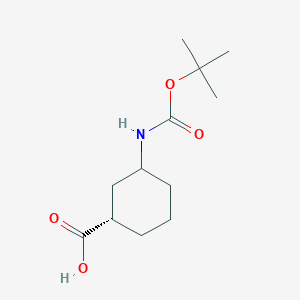
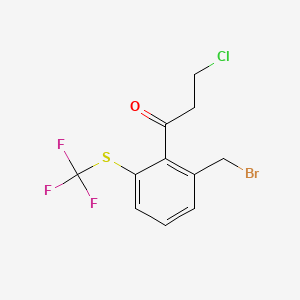
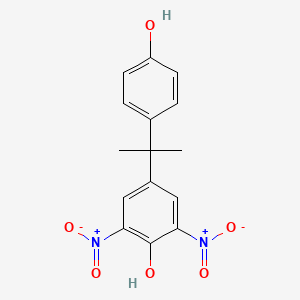
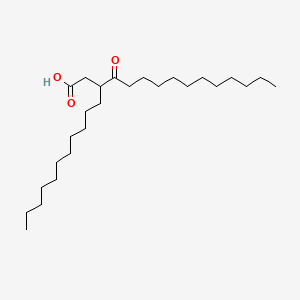
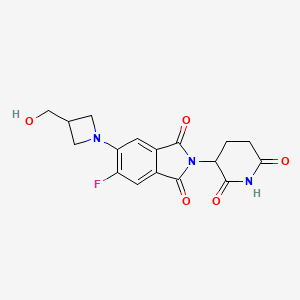
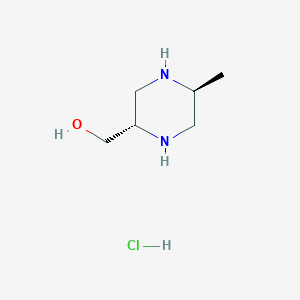
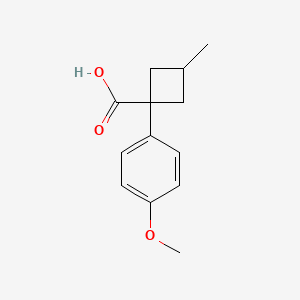
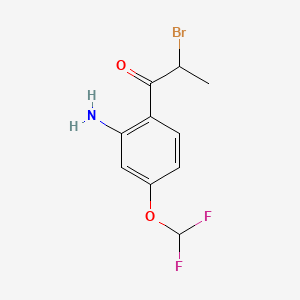
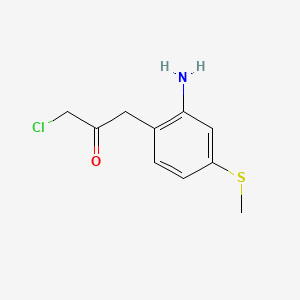
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
